molecular formula C7H16N2O B1285257 2-(4-Aminopiperidin-1-yl)ethan-1-ol CAS No. 89850-72-6

2-(4-Aminopiperidin-1-yl)ethan-1-ol

Cat. No. B1285257
CAS RN: 89850-72-6
M. Wt: 144.21 g/mol
InChI Key: NMWIFNPFFNFXPB-UHFFFAOYSA-N
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Patent
US08183366B2

Procedure details

Compound 191 (4.02 g, 16.46 mmol) are treated with 4M HCl in dioxane (60 ml, 240 mmol) and the mixture is stirred at room temperature for 1 h. The white precipitate is filtered off, washed with ether and dried under high vacuum. The mother liquor is concentrated and treated with ether. The white solid is filtered off and dried under high vacuum.
Quantity
4.02 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][OH:16])[CH2:10][CH2:9]1)(C)(C)C.Cl.O1CCOCC1>>[NH2:7][CH:8]1[CH2:13][CH2:12][N:11]([CH2:14][CH2:15][OH:16])[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
4.02 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)CCO)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
60 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The white precipitate is filtered off
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor is concentrated
ADDITION
Type
ADDITION
Details
treated with ether
FILTRATION
Type
FILTRATION
Details
The white solid is filtered off
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1CCN(CC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.